molecular formula C19H25BFNO4 B12502579 tert-Butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

tert-Butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Cat. No.: B12502579
M. Wt: 361.2 g/mol
InChI Key: VRVVFINISVJQDN-UHFFFAOYSA-N
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Description

tert-Butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a fluorine atom, and a boronate ester moiety. This compound is significant in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of tert-Butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the indole core: This can be achieved through various methods, such as Fischer indole synthesis or Bartoli indole synthesis.

    Introduction of the boronate ester group: This is often done via a Suzuki-Miyaura coupling reaction, where a boronic acid or boronate ester is coupled with a halogenated indole derivative.

    Addition of the tert-butyl ester group: This step can be performed using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

tert-Butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Substitution reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and reduction reactions: The indole core can undergo oxidation to form indole-2,3-diones or reduction to form indolines.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The indole core can interact with various biological targets, including receptors and enzymes, through hydrogen bonding, π-π stacking, and other non-covalent interactions .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate include:

The uniqueness of this compound lies in its combination of functional groups and the indole core, which imparts specific reactivity and biological activity that can be leveraged in various applications.

Properties

Molecular Formula

C19H25BFNO4

Molecular Weight

361.2 g/mol

IUPAC Name

tert-butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate

InChI

InChI=1S/C19H25BFNO4/c1-17(2,3)24-16(23)22-14-10-8-9-13(21)12(14)11-15(22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3

InChI Key

VRVVFINISVJQDN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C(=O)OC(C)(C)C)C=CC=C3F

Origin of Product

United States

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